![molecular formula C21H12FeN3O4 B8082328 Deferasirox (Fe3+ chelate)](/img/structure/B8082328.png)
Deferasirox (Fe3+ chelate)
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Overview
Description
Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions. It is particularly beneficial for patients with non-transfusion-dependent thalassemia syndromes and those with elevated liver iron concentration and serum ferritin . Deferasirox is the first oral medication approved by the FDA for chronic iron overload in patients receiving long-term blood transfusions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deferasirox is synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with 2,3-dihydroxybenzoic acid under specific conditions . The reaction typically involves the use of solvents like dimethylformamide and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of deferasirox involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Deferasirox undergoes various chemical reactions, including chelation, oxidation, and reduction. The primary reaction is the chelation of iron (Fe3+), forming a stable complex that is excreted from the body .
Common Reagents and Conditions: The chelation reaction involves deferasirox binding to trivalent iron (Fe3+) with high affinity, forming a 2:1 complex (two molecules of deferasirox to one atom of iron) . This reaction occurs under physiological conditions and is facilitated by the tridentate ligand structure of deferasirox .
Major Products: The major product of the chelation reaction is the deferasirox-iron complex, which is eliminated via the kidneys .
Scientific Research Applications
Treatment of Chronic Iron Overload
Deferasirox is primarily indicated for patients with chronic iron overload due to frequent blood transfusions. It provides an effective alternative to deferoxamine, which requires parenteral administration. Clinical trials have demonstrated that deferasirox significantly reduces liver iron concentration (LIC) and serum ferritin levels in patients with beta-thalassemia major and other chronic anemias.
Efficacy in Pediatric Patients
Deferasirox has been shown to be effective in pediatric populations, including children as young as two years old. A study highlighted its safety and efficacy in managing iron overload in young patients, demonstrating that it can be administered safely without significant adverse effects.
Study | Population | Findings |
---|---|---|
Clinical evaluation | Pediatric patients (≥2 years) | Effective in managing iron overload with a favorable safety profile. |
Renal Implications
Recent studies have raised concerns about renal safety during deferasirox treatment. A case-control study indicated that patients receiving deferasirox showed increased levels of inflammatory markers associated with kidney damage, although most adverse effects were mild and manageable.
Study | Population | Findings |
---|---|---|
Early kidney damage markers study | β-thalassemia major patients (n=60) | Increased serum creatinine and inflammatory markers observed post-treatment. |
Combination Therapy for Mucormycosis
Deferasirox has been explored as part of combination therapy for mucormycosis, a serious fungal infection. A study indicated that combining deferasirox with liposomal amphotericin B improved survival rates in diabetic mice models.
Study | Population | Findings |
---|---|---|
DEFEAT Mucor trial | Diabetic mice model (n=20) | Enhanced survival rates when combined with antifungal therapy compared to placebo. |
Impact on Telomere Length and Oxidative Stress
Research has suggested that deferasirox may have beneficial effects on oxidative stress markers and telomere length in patients undergoing hemodialysis. A study found significant reductions in serum ferritin levels and an increase in telomere length post-treatment.
Study | Population | Findings |
---|---|---|
Telomere length impact study | Hemodialysis patients (n=104) | Reduction in oxidative stress markers; significant increase in telomere length after chelation therapy. |
Visual and Auditory Complications
While generally safe, deferasirox has been associated with visual complications such as retinopathy and color vision changes in some patients. Monitoring for these effects is crucial during treatment.
Mechanism of Action
Deferasirox works by binding trivalent (ferric) iron with high affinity, forming a stable complex that is eliminated via the kidneys . The compound acts as a tridentate ligand, meaning it binds to iron at three coordination sites, ensuring strong and specific chelation . This mechanism helps reduce iron toxicity in patients with chronic iron overload .
Comparison with Similar Compounds
Deferoxamine: Another iron chelator used to treat iron overload.
Deferiprone: An oral iron chelator similar to deferasirox but with a different chemical structure and binding affinity.
Uniqueness of Deferasirox: Deferasirox is unique due to its oral administration, high specificity for Fe3+, and long half-life, allowing for once-daily dosing . It also has a lower affinity for other metals like zinc and copper, reducing the risk of trace metal depletion .
Biological Activity
Deferasirox is a tridentate oral iron chelator primarily used to manage chronic iron overload, particularly in patients receiving frequent blood transfusions. Its biological activity is significant in reducing iron levels and mitigating oxidative stress caused by excess iron in the body. This article will explore the biological activity of deferasirox, including its mechanisms of action, clinical efficacy, and safety profile.
Deferasirox acts by selectively binding to ferric iron (Fe3+) to form stable complexes, which are then excreted from the body. This chelation process reduces free iron levels, which can catalyze the formation of reactive oxygen species (ROS) through Fenton reactions, leading to oxidative damage in tissues.
- Chelation Properties : Deferasirox has a higher affinity for Fe3+ compared to other metals like copper and zinc. Under physiological conditions, it forms a complex with Fe3+ that is more stable than those formed with Fe2+ or other transition metals .
- Antioxidant Activity : Deferasirox exhibits antioxidant properties by reducing oxidative stress. It has been shown to decrease lipid peroxidation and protect cellular components from oxidative damage . In various model systems, deferasirox significantly reduced the rate of oxidation of ascorbic acid and linoleic acid micelles, demonstrating its role in mitigating oxidative damage .
Case Studies and Clinical Trials
-
Long-term Efficacy in β-Thalassemia Patients :
- A study involving pediatric and adult patients with β-thalassemia showed that deferasirox effectively reduced liver iron concentration (LIC) over a treatment period of up to five years. The mean reduction in LIC was significant, indicating its effectiveness in managing iron overload .
- In a cohort of 555 patients treated with deferasirox, serum ferritin levels decreased significantly after four years of treatment, demonstrating long-term efficacy in iron mobilization and excretion .
-
Comparative Studies :
- In comparative studies with other chelators like deferoxamine (DFO) and deferiprone, deferasirox was found to be similarly effective at lower doses for mobilizing hepatic iron stores. For instance, patients receiving deferasirox showed comparable reductions in liver iron content compared to those treated with higher doses of DFO .
Table 1: Summary of Clinical Findings on Deferasirox
Safety Profile
The safety profile of deferasirox has been evaluated extensively. Adverse effects are generally mild to moderate and include:
- Renal Effects : Increased blood creatinine levels were observed in about 11.2% of patients but were typically transient .
- Gastrointestinal Symptoms : Abdominal pain (9%) and nausea (7.4%) were reported but tended to decrease over time as patients continued treatment .
- Growth and Development : No adverse effects on growth or sexual development were noted in pediatric patients during long-term treatment .
Properties
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQALTGEPFNCIY-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FeN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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